
Morphine tartrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morphine tartrate is a useful research compound. Its molecular formula is C38H44N2O12 and its molecular weight is 720.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Therapeutic Indications
Morphine tartrate is indicated for:
- Severe Pain Management : It is commonly used for the symptomatic relief of severe and intractable pain, particularly in terminal cancer patients .
- Acute Pain Relief : Morphine is effective in treating acute pain due to conditions such as myocardial infarction and labor pains .
- Chronic Pain : It is also utilized in managing chronic pain conditions, providing long-term relief .
- Shortness of Breath : Morphine has been shown to alleviate symptoms of breathlessness in patients with advanced cancer or end-stage cardiorespiratory diseases .
Case Studies
- Case Study on Cancer Pain Management : A patient with malignant peritoneal mesothelioma experienced significant pain relief when treated with sustained-release morphine hydrochloride tablets. However, this case also highlighted the risks associated with opioid use, as the patient developed respiratory failure due to morphine poisoning after exceeding therapeutic doses . This underscores the importance of careful dosing and monitoring during morphine therapy.
- Animal Studies on Antinociceptive Effects : Research involving tegus (a type of lizard) demonstrated that intramuscular administration of morphine significantly increased hind limb withdrawal latencies, indicating effective pain relief. The study compared morphine with butorphanol, finding that morphine was superior in achieving antinociception . This research expands the understanding of morphine's efficacy across different species.
Research Findings
- Efficacy in Cancer Pain : A systematic review concluded that morphine is effective for cancer-related pain management, providing significant relief compared to placebo treatments .
- Dosage and Administration : The typical dosage for adults ranges from 5 to 20 mg via intramuscular or subcutaneous injection, with repeat doses every 4 to 6 hours as needed . This flexibility allows healthcare providers to tailor treatment based on individual patient needs.
- Safety Considerations : this compound administration requires caution due to potential side effects such as respiratory depression, especially in vulnerable populations like those with pre-existing respiratory conditions .
Data Tables
Application Area | Indication | Dosage Form |
---|---|---|
Pain Management | Severe cancer pain | Injection (5-20 mg IM/SC) |
Acute Pain Relief | Myocardial infarction | Injection (5-20 mg IM/SC) |
Chronic Pain | Various chronic conditions | Oral sustained-release formulations |
Shortness of Breath | Advanced cancer and respiratory diseases | Low-dose sustained-release injection |
Propriétés
Numéro CAS |
302-31-8 |
---|---|
Formule moléculaire |
C38H44N2O12 |
Poids moléculaire |
720.8 g/mol |
Nom IUPAC |
(4R,4aR,7S,7aR,12bS)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/2C17H19NO3.C4H6O6/c2*1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18;5-1(3(7)8)2(6)4(9)10/h2*2-5,10-11,13,16,19-20H,6-8H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t2*10-,11+,13-,16-,17-;1-,2-/m001/s1 |
Clé InChI |
SVTKSKRNLMAUKF-HAIKCVHQSA-N |
SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O |
SMILES isomérique |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES canonique |
CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O |
Key on ui other cas no. |
302-31-8 |
Pictogrammes |
Acute Toxic; Irritant; Health Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.